![molecular formula C19H17FN2O4 B2712824 methyl 3-(3-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate CAS No. 899962-61-9](/img/structure/B2712824.png)

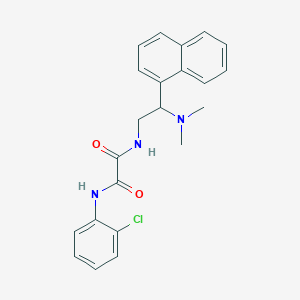

methyl 3-(3-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

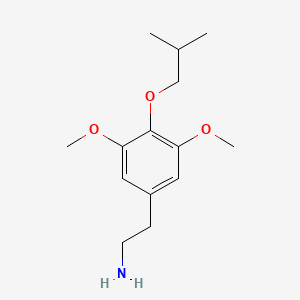

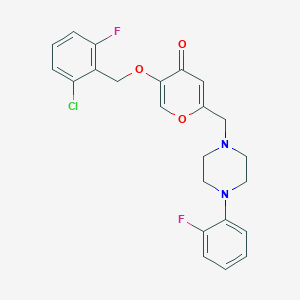

The compound is a complex organic molecule with multiple functional groups, including a carboxylate group, a fluorophenyl group, and a tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine ring system . These types of compounds are often found in pharmaceuticals and natural products .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as 1H and 13C NMR spectroscopy . The presence of different functional groups and the complex ring system would likely result in a complex spectrum.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds undergo a variety of reactions. For example, organoboron compounds can undergo a range of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations .Scientific Research Applications

Synthesis and Structural Characterization

Research efforts have been directed towards synthesizing N-aryl and N,N-diethyl derivatives involving complex oxadiazocine structures. For instance, Gein et al. (2017) reported the synthesis of N-aryl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamides. These compounds were synthesized via three-component reactions, demonstrating a methodology that could potentially be applicable to the synthesis of the target compound. The structures were confirmed through spectroscopic methods including IR, 1H NMR, and X-ray analysis, indicating a detailed approach towards understanding the molecular framework of such complex molecules (Gein, Zamaraeva, Dmitriev, & Nasakin, 2017).

Photochemical Reactions and Heterocyclic Compounds

The study of photochemical reactions leading to heterocyclic compounds has been explored, as seen in the work by Buscemi et al. (2005), who investigated the photochemical approach to synthesizing fluorinated heterocyclic compounds. This research sheds light on methods to generate fluorinated 1,2,4-triazoles from oxadiazoles, showcasing the versatility of these heterocycles in synthetic chemistry. Such methodologies could be relevant for creating derivatives of the given compound, which might enhance its chemical utility or biological activity (Buscemi, Pace, Piccionello, Pibiri, & Vivona, 2005).

Anticancer Activity of Novel Derivatives

A novel aspect of research involves examining the potential biological activities of these compounds. Ibrahim et al. (2017) reported on the synthesis, structure characterization, and anticancer activity of a novel oxygen-bridged tricyclic Biginelli adduct. Although the specific compound differs structurally, the study emphasizes the importance of structural modification, like oxygen-bridging, in enhancing biological activity. This suggests that modifications to the target compound could be explored for potential therapeutic applications (Ibrahim, El‐Sheshtawy, El-Kemary, Al-Juaid, Youssef, & El-Azab, 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

methyl 10-(3-fluorophenyl)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O4/c1-19-10-15(14-8-11(17(23)25-2)6-7-16(14)26-19)21-18(24)22(19)13-5-3-4-12(20)9-13/h3-9,15H,10H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYVFYDGKVJNFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C(O1)C=CC(=C3)C(=O)OC)NC(=O)N2C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(3-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-N-[(3-Ethoxyphenyl)methyl]-1-prop-2-ynylpyrrolidine-2-carboxamide](/img/structure/B2712747.png)

![N-(2-chloro-4-methylphenyl)-2-(5-oxo-3-phenyl[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/no-structure.png)

![2,8-Dioxaspiro[4.5]decane-1,4-dione](/img/structure/B2712756.png)

![2-Bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2712760.png)

![N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(methylthio)benzamide](/img/structure/B2712764.png)